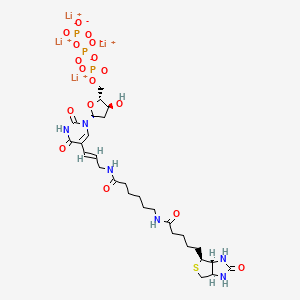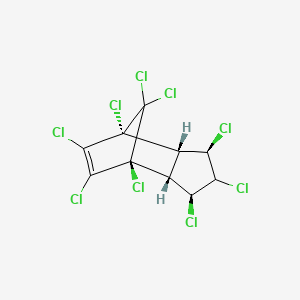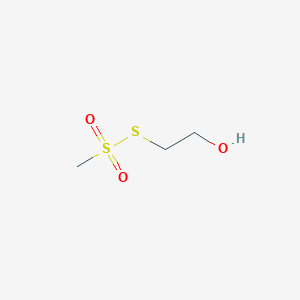
(2R)-2-(undecoxymethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Oxiranes, also known as epoxides, are cyclic ethers with a three-atom ring. This ring approximates an equilateral triangle, which makes it strained, and hence highly reactive, because angles deviate from the ideal tetrahedral angle of 109°28′ .
Synthesis Analysis
Oxiranes can be synthesized through various methods. One common method is the copolymerization of glycidylmethacrylate and/or allylglycidylether, methacrylic amide, and methyhylenene-bismethacrylamide . Another method involves the reaction of alkenes with peracids, which results in the formation of an oxirane ring .Molecular Structure Analysis
The molecular structure of oxiranes consists of a three-membered ring containing two carbon atoms and one oxygen atom . The small size of the ring creates significant ring strain, which contributes to the reactivity of oxiranes .Chemical Reactions Analysis
Oxiranes are known for their reactivity and undergo a variety of chemical reactions. They can react with a wide range of electrophiles and nucleophiles, leading to ring-opening reactions . For example, they can react with thiol nucleophiles in a base-catalyzed ring-opening reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of oxiranes depend on their specific structure. In general, they are characterized by their high reactivity, which is due to the strain in the three-membered ring .Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-(undecoxymethyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-15-12-14-13-16-14/h14H,2-13H2,1H3/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJSJLKMMRCGKX-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCOC[C@H]1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(undecoxymethyl)oxirane | |
CAS RN |
122608-92-8 |
Source


|
| Record name | (R)-(+)-Glycidyl undecyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)